![molecular formula C13H17NO6S B5727119 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid, also known as BESAA, is a chemical compound that has been widely studied for its potential applications in scientific research. BESAA is a derivative of sulfanilamide, which was the first synthetic antibacterial drug. The compound has a unique chemical structure that makes it useful for a variety of research purposes, including as a fluorescent probe and an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid is complex and varies depending on the specific application. As a fluorescent probe, 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid binds to specific proteins and emits light when excited by a certain wavelength of light. As an enzyme inhibitor, 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid binds to the active site of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of certain enzymes, modulation of protein-protein interactions, and inhibition of cancer cell growth. The compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid in lab experiments is its unique chemical structure, which makes it useful for a variety of research purposes. The compound is also relatively easy to synthesize and has a high purity and yield. However, one limitation of using 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid is that it can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid, including investigating its potential use in treating other diseases, such as Parkinson's disease and multiple sclerosis. The compound could also be further studied as a fluorescent probe and enzyme inhibitor, with the goal of developing new tools for studying protein-protein interactions and enzyme activity. Additionally, new synthesis methods could be developed to improve the purity and yield of 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid, making it more accessible for use in scientific research.
Synthesemethoden
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid can be synthesized through a multistep process, starting with the reaction of 4-nitrobenzene sulfonamide with 2-hydroxyethylamine to form the intermediate 4-(2-hydroxyethylamino)benzenesulfonamide. This intermediate is then reacted with acryloyl chloride to form 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid. The synthesis of 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid is a complex process that requires careful control of reaction conditions to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring protein-protein interactions and as an enzyme inhibitor for studying the mechanism of action of certain enzymes. The compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c15-9-7-14(8-10-16)21(19,20)12-4-1-11(2-5-12)3-6-13(17)18/h1-6,15-16H,7-10H2,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRHVZSLYVYUQM-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[bis(2-hydroxyethyl)sulfamoyl]phenyl}prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

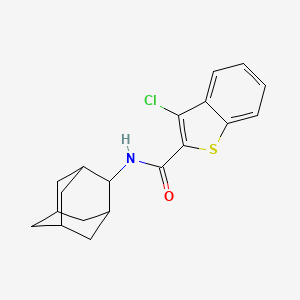

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)
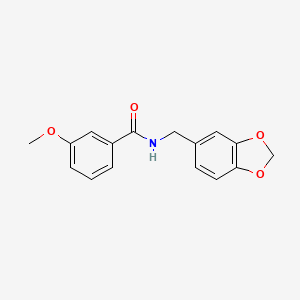

![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
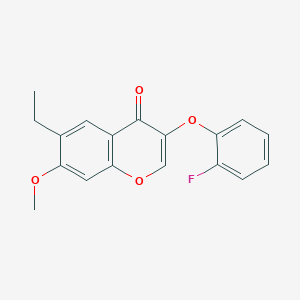
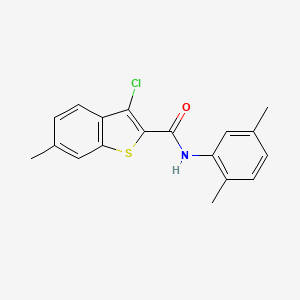
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
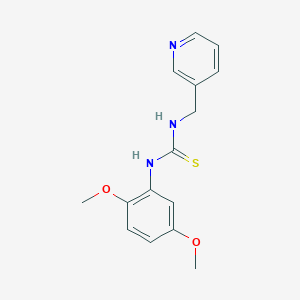
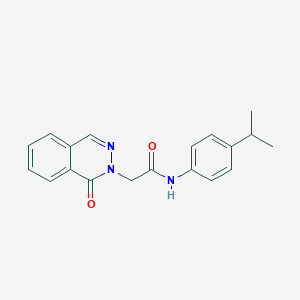
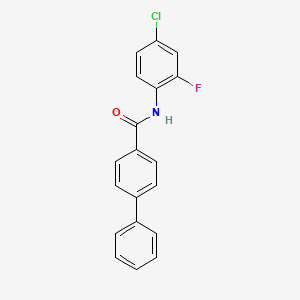
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
